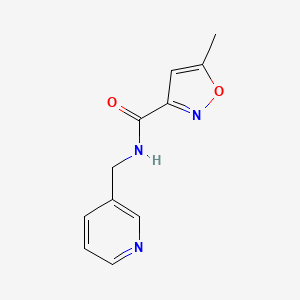![molecular formula C12H16BrNO3S B5888660 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5888660.png)
1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine, also known as BMS-204352, is a chemical compound that has gained attention due to its potential therapeutic applications. This compound belongs to the class of sulfonylpiperidine derivatives and has been studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine involves the inhibition of phosphodiesterase enzymes. This inhibition leads to an increase in intracellular levels of cyclic nucleotides, which can have various physiological effects. For example, in the case of phosphodiesterase-5 inhibition, the increased levels of cyclic guanosine monophosphate (cGMP) can lead to vasodilation and improved blood flow.
Biochemical and Physiological Effects
Studies have shown that 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine has various biochemical and physiological effects. For example, in vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cells. Additionally, animal studies have shown that this compound can improve cognitive function and memory in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine in lab experiments is its specificity for certain phosphodiesterase enzymes. This allows for targeted inhibition and can help to avoid off-target effects. However, one limitation of using this compound is its relatively low potency compared to other phosphodiesterase inhibitors.
Future Directions
There are several potential future directions for research on 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is its potential use in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in vivo.
Synthesis Methods
The synthesis of 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with piperidine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
Research on 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine has primarily focused on its potential use as a therapeutic agent. Studies have shown that this compound has inhibitory effects on certain enzymes, such as phosphodiesterase-5 and phosphodiesterase-9, which are involved in various physiological processes. This inhibition can lead to potential therapeutic applications in conditions such as erectile dysfunction, pulmonary hypertension, and neurodegenerative diseases.
properties
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c1-17-12-9-10(5-6-11(12)13)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCFXBSCOHNTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5888579.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5888583.png)
![2-({[(2-phenylethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5888587.png)

![(3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5888609.png)
![N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B5888625.png)
![N-(4-acetylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5888634.png)
![2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5888646.png)
![2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5888667.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5888672.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-{4-[(4-nitrobenzyl)oxy]benzylidene}propanohydrazide](/img/structure/B5888680.png)
![methyl 2-[(2-methyl-3-phenylacryloyl)amino]benzoate](/img/structure/B5888688.png)
![4-tert-butyl-N'-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5888695.png)